![molecular formula C10H9N3O2S B2504691 [(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 3682-28-8](/img/structure/B2504691.png)
[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid
説明
[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a chemical compound that is part of a broader class of triazole derivatives known for their potential biological activities. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized to create a variety of compounds with different properties and potential applications, including antimicrobial agents .
Synthesis Analysis
The synthesis of related triazole compounds typically involves the reaction of hydrazides with isothiocyanate to obtain 1-acyl-4-substituted thiosemicarbazide derivatives. These derivatives can further undergo cyclization in the presence of a base, such as NaOH, to form compounds with two 1,2,4-triazole rings connected by a methylenesulfanyl group . Additionally, 3-aryl-1-phenyl-4-mercaptomethylpyrazoles can react with monochloroacetic acid to yield 3-aryl-1-phenyl-4-pyrazolylmethylsulfanylacetic acids, which upon oxidation form sulfinyl and sulfonyl acetic acids .
Molecular Structure Analysis
The molecular structure of related compounds, such as [4-(methylsulfanyl)phenyl]acetic acid, has been determined through crystallography. This compound crystallizes in the triclinic space group P-1, with two molecules in the asymmetric unit forming a classic O–H···O hydrogen-bonded dimer. The dihedral angles between the mean planes of the benzyl groups within the same dimer are significant, indicating the spatial arrangement of the substituents around the triazole ring .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acylation and cyclization. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride can lead to acetyl derivatives, which can rearrange under certain conditions. These compounds can also be converted into v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents on the triazole ring can affect the compound's solubility, melting point, and reactivity. The antimicrobial evaluation of some triazole derivatives has shown that certain compounds exhibit activity against Gram-positive bacteria, with minimal inhibitory concentrations ranging from 125 to >1000 µg/mL . The crystal structure analysis provides insights into the molecular packing and stability, which are important for understanding the compound's behavior in solid-state and potentially in biological systems .
科学的研究の応用
Structural Characterization in Novel Materials
[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid plays a critical role in the structural characterization of novel materials. For example, its involvement in the synthesis of new hexabromotellurate compounds has been explored. XRD, NMR, and DFT analyses reveal its role in determining the structure and stability of such materials, highlighting its utility in organic-inorganic hybrid materials research (Fizer et al., 2021).
Synthesis of Pharmacologically Active Compounds
This chemical is instrumental in synthesizing various pharmacologically active compounds. For instance, its reaction with ethyl bromoacetate and subsequent transformations have led to the creation of new acyl derivatives of thiosemicarbazides. These derivatives are notable for their potential antimicrobial activities and effects on the central nervous system (Popiołek et al., 2011).
Development of Complex Esters and Salts
Research has demonstrated the usefulness of this compound in synthesizing complex esters and salts. These compounds exhibit a range of biological activities, such as analgesic and neuroleptic effects, and can serve as intermediates in further chemical synthesis. The study of their physical and chemical properties, along with acute toxicity evaluations, is crucial in drug development (Salionov, 2015).
Coordination Compounds and Inhibitory Studies
The compound is also key in synthesizing coordination compounds with metals like cobalt and nickel. These compounds have been studied for their urease inhibitory activities, which are significant in various biochemical processes (Fang et al., 2019).
Pharmaceutical Applications
In pharmaceutical research, this chemical is used to create compounds with potential CNS effects. For example, its conversion into various derivatives has been studied for their impact on the central nervous system in animal models, indicating its relevance in neuroscience and pharmacology research (Maliszewska-Guz et al., 2005).
作用機序
Target of Action
Compounds with a similar structure, such as 4,5-disubstituted-4h-1,2,4-triazole-3-thiol, have been associated with numerous biological properties .
Mode of Action
It’s known that the reaction of similar compounds involves the formation of a thio derivative .
Biochemical Pathways
Compounds with a similar structure have been associated with antimicrobial, anti-inflammatory, and antifungal activities .
Pharmacokinetics
Similar triazole-based compounds have been noted for their excellent bioavailability .
Result of Action
Similar compounds have shown potent inhibitory activities against certain cancer cell lines .
将来の方向性
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
特性
IUPAC Name |
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)6-16-10-12-11-7-13(10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMWSBTNLONCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)
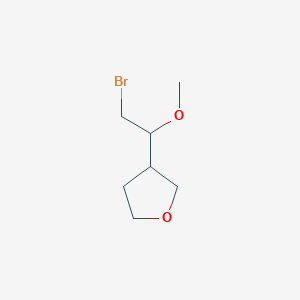
![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)
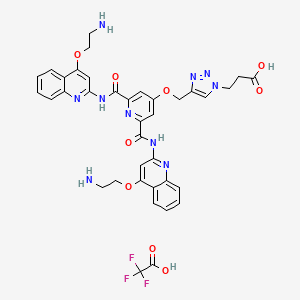

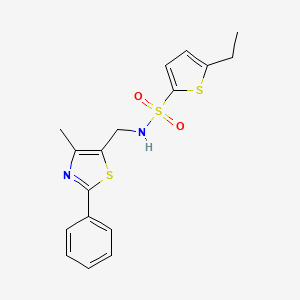
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
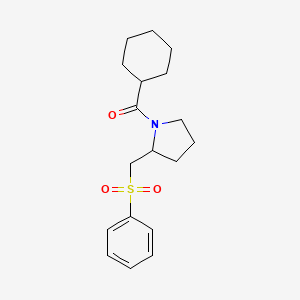
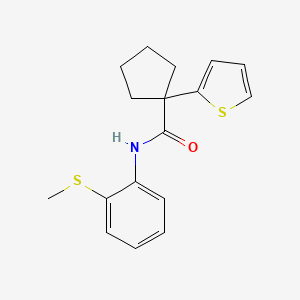
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)